N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Description
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 1257850-59-1) is a heterocyclic amine hydrochloride salt with the molecular formula C₈H₁₄ClN₃O and a molecular weight of 203.67 g/mol . It features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an ethanamine moiety linked via a methyl group at the 3-position. This compound is primarily utilized as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and agrochemical research .
The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems. Purity specifications for commercial samples typically exceed 95%, with analytical methods such as NMR and mass spectrometry (MS) employed for quality control .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-9-5-7-10-8(12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOWSISNCQMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The core heterocyclic structure, 1,2,4-oxadiazole, is typically synthesized via cyclization of suitable precursors such as hydrazides and carboxylic acids or their derivatives. The most common approach involves:
- Starting materials: Hydrazides (e.g., acyl hydrazides) and carboxylic acids or their derivatives.
- Reaction conditions: Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate cyclization.
- Process overview:
$$
\text{Hydrazide} + \text{Carboxylic acid derivative} \xrightarrow[\text{Dehydration}]{\text{Reagents}} \text{Oxadiazole ring}
$$
This step yields the 5-substituted oxadiazole intermediate, which serves as the scaffold for further modifications.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is incorporated through a cyclopropanation reaction, often employing diazo compounds and transition metal catalysts:
- Reagents:
- Cyclopropanation with diazomethane or diazo compounds such as ethyl diazoacetate.
- Catalysts like rhodium(II) acetate or copper complexes facilitate the carbene transfer.
-
- Mild temperatures (0–25°C).
- Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Reaction scheme:
$$
\text{Oxadiazole precursor} + \text{Diazo compound} \xrightarrow[\text{Catalyst}]{\text{Conditions}} \text{Cyclopropyl-substituted oxadiazole}
$$
This step introduces the cyclopropyl group at the 5-position of the oxadiazole ring.
Attachment of the Ethanamine Moiety
The ethanamine group is attached via nucleophilic substitution:
-
- The cyclopropyl-oxadiazole intermediate reacts with an alkyl halide (e.g., ethyl halide) or tosylate derivative.
- The nucleophile (amino group) attacks the electrophilic carbon, forming a C–N bond.
-
- Use of a base such as potassium carbonate or sodium hydride.
- Solvent: acetonitrile or ethanol.
- Elevated temperature (50–80°C).
-
- Formation of N-alkylated ethanamine derivative.
Conversion to Hydrochloride Salt
The free base is converted into its hydrochloride salt to improve stability and solubility:
- Procedure:
- The free base is dissolved in a suitable solvent like ethanol or diethyl ether.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution (e.g., 2M HCl in ethanol) is bubbled through or added dropwise.
- The mixture is stirred at room temperature or slightly cooled.
- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
Industrial Scale Synthesis and Optimization
For large-scale production, the synthesis is optimized for yield, cost, and environmental impact:
- Flow chemistry: Continuous flow reactors are employed to enhance reaction control and scalability.
- Green chemistry principles: Use of less toxic reagents, recyclable solvents, and energy-efficient conditions.
- Purification: Crystallization or chromatography techniques are used to obtain high purity.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization to form oxadiazole | Hydrazides, carboxylic acids, POCl₃ or SOCl₂ | Reflux, dehydrating | Construct heterocyclic core |
| 2 | Cyclopropanation | Diazo compounds, Rh(II) or Cu catalysts | 0–25°C, inert atmosphere | Introduce cyclopropyl group |
| 3 | Nucleophilic substitution | Alkyl halides/tosylates, base | 50–80°C, polar solvents | Attach ethanamine group |
| 4 | Salt formation | HCl gas or HCl solution | Room temperature | Convert to hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ethanamine moiety, where nucleophiles like alkoxides or thiolates replace the amine group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: Alkyl halides, tosylates, alkoxides, thiolates
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkylated or thiolated derivatives
Scientific Research Applications
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
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Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
-
Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The cyclopropyl and oxadiazole moieties contribute to its binding affinity and specificity, while the ethanamine group may facilitate interactions with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the 1,2,4-oxadiazole ring or the amine side chain. Below is a detailed comparison:
Structural and Physicochemical Properties
Notes:
- Cyclopropyl and cyclobutyl substituents introduce ring strain and steric bulk , influencing binding affinity in target interactions .
- Methyl and ethyl groups reduce hydrophobicity compared to cyclopropyl/cyclobutyl analogs .
Research Findings and Trends
Biological Activity
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a compound derived from the 1,2,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , and it has a molecular weight of approximately 168.21 g/mol. The presence of the oxadiazole ring contributes to its biological properties.
Biological Activities
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit significant anticancer properties. For instance, derivatives with this structure have demonstrated inhibitory effects on various cancer cell lines, including A-431 and Jurkat cells. The mechanism often involves induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which play roles in cancer progression and metabolic processes .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and neuroprotection .
Case Studies
Several studies have highlighted the efficacy of similar oxadiazole derivatives:
- Study 1 : A derivative showed an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
- Study 2 : Research on antimicrobial efficacy demonstrated that oxadiazole compounds inhibited bacterial growth at concentrations as low as 5 µg/mL against Gram-positive bacteria .
Data Table: Biological Activities of Oxadiazole Derivatives
Q & A
Basic: What are the established synthetic routes for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride?
The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example:
- Step 1 : React 3-(aminomethyl)-5-cyclopropyl-1,2,4-oxadiazole with ethylamine hydrochloride under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) .
- Step 2 : Purify the product via recrystallization or column chromatography.
Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the oxadiazole ring and optimizing reaction time to avoid byproducts like over-alkylated amines .
Basic: How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 228.1 (calculated for C₉H₁₄ClN₃O).
- HPLC : Purity >97% with retention time ~12.5 min (C18 column, acetonitrile/water gradient) .
Advanced: How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the adjacent methyl group, enabling nucleophilic attack. However, the cyclopropyl substituent introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational studies (DFT) suggest a 15–20% reduction in reaction rates compared to non-cyclopropyl analogs .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
The hydrochloride salt often forms hygroscopic crystals, complicating X-ray diffraction. Strategies include:
- Solvent screening : Use ethanol/water mixtures for slow evaporation.
- SHELX refinement : Employ SHELXL for resolving disorder in the cyclopropyl moiety, with R-factors <5% achievable via high-resolution data (Mo-Kα radiation) .
Example bond lengths: N–O (1.36 Å), C–N (1.29 Å) in the oxadiazole ring .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
While direct data on this compound is limited, structural analogs (e.g., oxadiazole-containing ligands in ) suggest:
- 5-HT receptor binding : The oxadiazole mimics peptide bonds, potentially binding to serotonin receptors.
- Enzyme inhibition : The ethylamine moiety may act as a substrate analog for monoamine oxidases (MAOs).
In vitro assays (e.g., fluorescence polarization) are recommended to validate interactions .
Methodological: How to resolve discrepancies in reported solubility data?
Conflicting solubility values (e.g., in water vs. DMSO) arise from salt dissociation dynamics. A standardized protocol is recommended:
- Dynamic Light Scattering (DLS) : Measure aggregation at concentrations >1 mM.
- pH titration : Solubility peaks near pH 4–5 due to protonation of the ethylamine group .
Methodological: What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Reduces reaction time from 12 hours (batch) to 2 hours.
- Catalytic additives : Use 1 mol% iodine to accelerate cyclopropane ring formation.
Yields improve from 60% (traditional) to 85% (optimized) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
